3-Butene-1,2-diol
Overview
Description
3-Butene-1,2-diol (BDD) is a chemical compound that serves as a metabolite of the carcinogenic petrochemical 1,3-butadiene. It is produced through the oxidation of 1,3-butadiene to butadiene monoxide, followed by enzymatic hydrolysis by epoxide hydrolase . BDD is of interest due to its potential applications in various chemical reactions and its relevance in understanding the metabolism and toxicity of 1,3-butadiene.
Synthesis Analysis
The synthesis of 3-butene-1,2-diol has been achieved through various methods. One robust and scalable procedure involves the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene into (2R)-3-butene-1,2-diol, using water as the cosolvent . Another method includes the electrooxidative double ene-type chlorination of related compounds to produce functionalized derivatives . Additionally, diesters of 3-butene-1,2-diol have been synthesized and explored as comonomers in emulsion polymerization with vinyl acetate .
Molecular Structure Analysis
The molecular structure of compounds related to 3-butene-1,2-diol has been investigated using various techniques. For instance, the gas phase molecular structure of 2,3-dimethyl-2-butene, a structurally similar compound, has been studied through electron diffraction, revealing specific bond lengths and angles . Theoretical calculations and X-ray crystallography have been employed to characterize the structure of derivatives, such as 1,2-disilabenzene, which is formed through reactions involving 3-butene-1,2-diol analogs .
Chemical Reactions Analysis
3-Butene-1,2-diol and its derivatives participate in a variety of chemical reactions. For example, the compound has been used in Heck reactions, where the influence of the electronic nature of coupling partners on maintaining enantiopurity of the diol was discussed . Additionally, the compound has been involved in cascade triple-aldehyde additions, leading to the stereoselective synthesis of complex diols . The reactivity of related compounds with π-bonds has also been explored, resulting in stereospecific addition and the formation of novel cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-butene-1,2-diol derivatives have been studied, including their optimized geometrical properties, wave functional properties, and electronic properties in various solvent atmospheres . The reactivity of BDD with alcohol dehydrogenase has been characterized, revealing stereoselective oxidation and the formation of metabolites such as 1-hydroxy-2-butanone . The copolymerization of 1,3-butadiene to produce polymers with specific microstructures has also been investigated, providing insights into the physical properties of the resulting materials .
Scientific Research Applications
Enantioselective Synthesis and Heck Reactions
3-Butene-1,2-diol has been effectively used in palladium-catalyzed, enantioselective synthesis. A study demonstrated a robust procedure for transforming 3,4-epoxy-1-butene into (2R)-3-butene-1,2-diol with water as a cosolvent. This process allowed for the production of (2R)-3-butene-1,2-diol in significant yield and enantiomeric excess. Subsequently, this compound was used in selective Heck reactions with various coupling partners, showing the importance of the electronic nature of these partners in maintaining the enantiopurity of the diol (Cheeseman et al., 2004).
Biobased Production from Erythritol
A versatile, continuous flow strategy for the production of 3-butene-1,2-diol from biobased erythritol has been explored. This process demonstrates the conversion of erythritol into 3-butene-1,2-diol or butadiene under controlled conditions. The procedure highlights the potential of 3-butene-1,2-diol as a building block for industrial applications, offering a biobased strategy towards important industrial chemicals (Tshibalonza et al., 2018).
Gas Chromatographic Determination
The determination of 3-butene-1,2-diol in urine samples after exposure to 1,3-butadiene is another significant application. This method, based on liquid-liquid extraction and gas chromatographic analysis, has proven crucial for biomonitoring purposes. It offers a robust and straightforward approach to detect this compound in biological samples, demonstrating its utility in environmental and health studies (Anttinen-Klemetti et al., 1999).
Oxidation by Alcohol Dehydrogenase
The oxidation of 3-butene-1,2-diol by alcohol dehydrogenase (ADH) has been studied, revealing insights into its metabolic disposition. Research shows that 3-butene-1,2-diol is oxidized in a stereoselective manner by purified horse liver ADH, with different oxidation rates for its enantiomers. This study contributes to understanding the metabolism and potential toxicity of 3-butene-1,2-diol, particularly in relation to its parent compound, 1,3-butadiene (Kemper & Elfarra, 1996).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of enantiomerically pure alkene 1,2-diols, including 3-butene-1,2-diol, has been investigated. This process involves kinetic resolution of racemic 3-butene-1,2-diol derivatives through enzymatic methods, highlighting the potential for producing these compounds in a more controlled and specific manner (Ziegler, Bien, & Jurisch, 1998).
Safety And Hazards
properties
IUPAC Name |
but-3-ene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870564 | |
Record name | Erythrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |
Record name | 3-Butene-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.24 [mmHg] | |
Record name | 3-Butene-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Butene-1,2-diol | |
CAS RN |
497-06-3, 86161-40-2 | |
Record name | 3-Butene-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Butene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | But-3-ene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-BUTENE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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